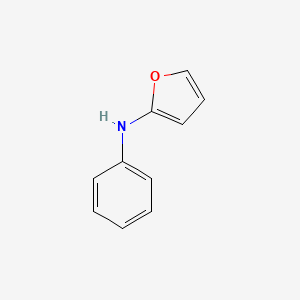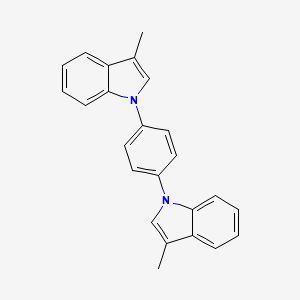
1,1'-(1,4-Phenylene)bis(3-methyl-1H-indole)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,1’-(1,4-Phenylene)bis(3-methyl-1H-indole) is a chemical compound that belongs to the class of indole derivatives Indoles are significant heterocyclic compounds found in many natural products and pharmaceuticals
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,1’-(1,4-Phenylene)bis(3-methyl-1H-indole) typically involves the reaction of 1,4-phenylenediamine with 3-methylindole under specific conditions. One common method includes:
Reactants: 1,4-phenylenediamine and 3-methylindole.
Solvent: Acetonitrile.
Catalyst: Palladium on carbon (Pd/C).
Reaction Conditions: The mixture is heated under reflux for several hours to facilitate the coupling reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the final product.
化学反応の分析
Types of Reactions
1,1’-(1,4-Phenylene)bis(3-methyl-1H-indole) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of quinonoid structures.
Reduction: Reduction reactions using agents like sodium borohydride can convert the compound into its reduced form.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenation using bromine or chlorination using thionyl chloride.
Major Products Formed
Oxidation: Quinonoid derivatives.
Reduction: Reduced indole derivatives.
Substitution: Halogenated indole compounds.
科学的研究の応用
1,1’-(1,4-Phenylene)bis(3-methyl-1H-indole) has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential as a therapeutic agent in drug development.
Industry: Utilized in the production of advanced materials and as a precursor for dyes and pigments.
作用機序
The mechanism of action of 1,1’-(1,4-Phenylene)bis(3-methyl-1H-indole) involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes involved in cancer cell proliferation, leading to anticancer effects. The exact pathways and molecular targets depend on the specific application and context of use .
類似化合物との比較
Similar Compounds
1,1’-(1,3-Phenylene)bis(3-methyl-1H-indole): Similar structure but with a 1,3-phenylene bridge.
1,1’-(1,4-Phenylene)bis(1H-indole): Lacks the methyl groups on the indole rings.
1,1’-(1,4-Phenylene)bis(2-methyl-1H-indole): Methyl groups positioned at the 2-position of the indole rings.
Uniqueness
1,1’-(1,4-Phenylene)bis(3-methyl-1H-indole) is unique due to its specific structural arrangement, which can influence its reactivity and interactions with biological targets. The presence of methyl groups at the 3-position of the indole rings can enhance its stability and biological activity compared to similar compounds.
特性
CAS番号 |
918163-15-2 |
|---|---|
分子式 |
C24H20N2 |
分子量 |
336.4 g/mol |
IUPAC名 |
3-methyl-1-[4-(3-methylindol-1-yl)phenyl]indole |
InChI |
InChI=1S/C24H20N2/c1-17-15-25(23-9-5-3-7-21(17)23)19-11-13-20(14-12-19)26-16-18(2)22-8-4-6-10-24(22)26/h3-16H,1-2H3 |
InChIキー |
JCPMDNCAEIJUND-UHFFFAOYSA-N |
正規SMILES |
CC1=CN(C2=CC=CC=C12)C3=CC=C(C=C3)N4C=C(C5=CC=CC=C54)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





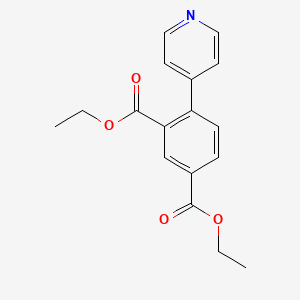
![N-[1-(4-Fluorophenyl)ethyl]-4-nitrobenzene-1-sulfonamide](/img/structure/B14178983.png)
![2-({1-[4-(Trifluoromethyl)phenyl]but-3-en-1-yl}amino)phenol](/img/structure/B14178986.png)
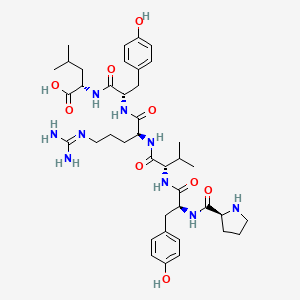

![7-methoxy-3-(pyridin-4-ylmethyl)-5H-pyrimido[5,4-b]indol-4-one](/img/structure/B14178998.png)
![4-{1-Amino-2-[(ethanesulfonyl)amino]ethyl}-N-(pyridin-4-yl)benzamide](/img/structure/B14179008.png)
![10-Phenyl-8-(trifluoromethyl)-1H-naphtho[2,3-c]pyran-4(3H)-one](/img/structure/B14179009.png)
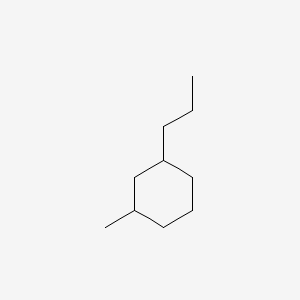
![9-[2-(2H-tetrazol-5-yl)ethyl]-1,2,3,4-tetrahydrocarbazole](/img/structure/B14179030.png)
